5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione is an organic compound classified under pyridazinones, characterized by a fused imidazole and pyridazine structure. Its molecular formula is , and it features a bicyclic arrangement that allows for various biological interactions, making it a subject of interest in medicinal chemistry. This compound is not currently US-approved and is primarily considered experimental, with no known clinical trials reported at this time .
The compound is categorized as an organoheterocyclic compound, specifically within the subclass of diazines. It belongs to the broader category of pyridazines and derivatives, which are noted for their ketone functional groups within the pyridazine ring structure. The primary target of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione in biological systems is the queuine tRNA-ribosyltransferase enzyme, which is involved in tRNA modification processes.
The synthesis of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione typically involves multi-step organic reactions. One common method includes:
The molecular structure of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can be represented as follows:
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione can undergo various chemical reactions:
Common reagents used in these reactions include oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation and various reducing agents for reduction processes. The specific conditions such as temperature and solvent must be optimized to achieve desired reaction outcomes.
The primary mechanism of action for 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione involves its interaction with queuine tRNA-ribosyltransferase:
Research suggests that derivatives of this compound may serve as potential inhibitors or modulators of queuine tRNA-ribosyltransferase due to their binding affinity.
The physical properties of 5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione include:
The chemical properties encompass:
5,6-Dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione has potential applications in several scientific fields:
Research continues to explore the biological activities associated with this compound and its derivatives for future therapeutic applications .
The imidazo[4,5-d]pyridazine core is primarily constructed via acid-mediated cyclization of dicarbonyl precursors. A key route involves refluxing 1,2,5-oxadiazole-3,4-dicarbohydrazide in 2N hydrochloric acid at 75°C for 1 hour, yielding 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione (41% yield). Prolonged heating (>3 hours) causes decomposition, underscoring strict kinetic control [9]. Alternative pathways include dehydrative cyclization of diaminomaleonitrile derivatives, where formic acid catalyzes the formation of the dihydroimidazopyridazine dione scaffold. This method achieves regioselectivity by exploiting the differential reactivity of α-carbonyl hydrazides [4].
Table 1: Optimization of Acid-Mediated Cyclization
Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
2N HCl | 75 | 3 | 15 |
2N HCl | 75 | 1 | 41 |
2N HCl | 60 | 1 | 28 |
2N HCl | 90 | 1 | 35 |
Microwave-assisted cyclization reduces reaction times to 10–15 minutes but requires precise temperature modulation (120–150°C) to prevent decarboxylation [3].
Regioselective modification hinges on the scaffold’s ambident nucleophilicity. The N1 nitrogen exhibits higher basicity (pKa ~8.5) versus C2 (pKa ~12), enabling selective alkylation at N1 under mild conditions. For example, treatment with n-butyl bromide in DMF/K₂CO₃ yields 2-butyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione [6]. Electrophilic aromatic substitution is feasible at C2 using N-bromosuccinimide (NBS), producing brominated derivatives for cross-coupling reactions [5].
Carbonyl group manipulation is achieved via condensation reactions:
Solid-phase synthesis leverages Wang resin-linked bromoalkyl handles. Key steps:
Table 2: Solid-Phase Library Synthesis Parameters
Resin Type | Linker | Anion Source | Cleavage Reagent | Purity Range |
---|---|---|---|---|
Wang resin | Bromoalkyl | K₂CO₃/DMF | TFA/CH₂Cl₂ (1:1) | 90–95% |
Rink amide | Hydroxymethyl | DIEA/DCM | 95% TFA/H₂O | 85–92% |
Automated parallel synthesis enables rapid generation of >50 analogs, validated via LC-MS (95+% purity) [2] .
Asymmetric hydrogenation of prochiral imidazo[4,5-d]pyridazin-7(6H)-ones using Ir-(S,S)-f-binaphane catalysts achieves >90% ee. The reaction proceeds at 50°C under 50 psi H₂ in methanol, selectively reducing the C5–C6 double bond [4]. Organocatalytic desymmetrization employs L-proline-derived catalysts for aldol reactions, installing chiral side chains at C3a. For example, acetone addition to the dione scaffold yields tert-hydroxy derivatives with 85% ee [5].
Chiral resolution via diastereomeric salt formation uses O-acetylmandelic acid, separating R- and S-enantiomers of 2-butyl derivatives. Recrystallization from ethanol affords enantiopure (>99% ee) crystals [6].
Comprehensive Compound Nomenclature
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: